Disperse Red 73
Description
Significance of Disperse Dyes in Industrial and Environmental Research
Disperse dyes are a class of synthetic colorants with low water solubility, designed specifically for dyeing hydrophobic fibers. meghmaniglobal.comautumnchem.comcolourinn.in Their primary industrial application is in the textile sector for coloring synthetic materials, most notably polyester (B1180765), but also nylon, and acetate (B1210297) fibers. meghmaniglobal.comautumnchem.comamoghchemicals.in The demand for synthetic fibers in apparel, automotive interiors, and home furnishings drives the global market for these dyes. meghmaniglobal.comautumnchem.com They are valued for their ability to produce vibrant, long-lasting colors with excellent fastness to light and washing, which is crucial for the durability of textile products. autumnchem.comamoghchemicals.in
The very properties that make disperse dyes effective for synthetic fibers—their water insolubility and chemical stability—also make them a focus of environmental research. sustainability-directory.com The dyeing process, which often requires high temperatures, can lead to the discharge of dye-containing wastewater into the environment. meghmaniglobal.comcolourinn.insustainability-directory.com Due to their resistance to biodegradation, these dyes can persist in aquatic systems. sustainability-directory.com Environmental research focuses on several key areas:
Wastewater Contamination: The primary release of disperse dyes into the environment is through effluent from textile dyeing and finishing plants. sustainability-directory.com The high organic load and color of this wastewater can impact aquatic ecosystems by reducing light penetration, which in turn affects photosynthesis in aquatic plants. sustainability-directory.comresearchgate.net
Persistence and Fate: Disperse dyes are generally not expected to degrade rapidly under aerobic conditions. canada.ca Their low water solubility means they tend to adsorb to sediment and suspended particles in water, which can act as a long-term reservoir for pollution. sustainability-directory.comcanada.ca
Degradation and Biotransformation: Research investigates the breakdown of these dyes under various conditions. Studies have shown that the biotransformation of some azo disperse dyes can produce harmful aromatic amines. unesp.br
Scope and Objectives of Research on Disperse Red 73
Research on this compound is multifaceted, aiming to understand its chemical behavior, environmental impact, and detection. The scope of this research is crucial for assessing its environmental risk and developing mitigation strategies.
Key research objectives include:
Degradation Pathways: A primary goal is to understand how this compound breaks down in the environment. Studies have used computational methods like density functional theory (DFT) to investigate its degradation initiated by hydroxyl radicals. research-nexus.net Such research found that the initial attack preferentially targets the azo (N=N) bond, and the presence of water can significantly influence the reaction pathways. research-nexus.net
Biotransformation: Researchers study the transformation of this compound by microorganisms. One study evaluated the action of enzymes from Escherichia coli on the dye, identifying the biotransformation products through techniques like HPLC-DAD and LC-MS/MS. unesp.br The findings indicated that the process yielded products such as 4-Nitroaniline and 3-(4-Aminophenyl-ethyl-amino)-propanenitrile, highlighting that biotransformation can generate potentially harmful compounds. unesp.br
Bioremediation: Investigations are underway to find environmentally friendly methods for removing the dye. One approach explored the use of a consortium of plant growth-promoting bacteria for the decolorization of this compound adsorbed on sugarcane bagasse, showing complete decolorization under specific conditions. researchgate.net
Analytical Method Development: A significant area of research is the creation of reliable methods to detect and quantify this compound in various environmental samples. Methods like high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed for its determination in industrial wastewater and even in house dust, where it can accumulate from textiles. oup.comnih.gov
Toxicological Assessment: Studies aim to determine the toxicity of this compound to aquatic organisms. Research has been conducted on its effects on species like Danio rerio (zebrafish) and Daphnia similis, which are common models in ecotoxicology. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[4-[2-cyanoethyl(ethyl)amino]phenyl]diazenyl]-5-nitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O2/c1-2-23(11-3-10-19)16-6-4-15(5-7-16)21-22-18-9-8-17(24(25)26)12-14(18)13-20/h4-9,12H,2-3,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEORVDCGZONWCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCC#N)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044601 | |
| Record name | 2-({4-[(2-Cyanoethyl)(ethyl)amino]phenyl}diazenyl)-5-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16889-10-4 | |
| Record name | 2-[2-[4-[(2-Cyanoethyl)ethylamino]phenyl]diazenyl]-5-nitrobenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16889-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fantagen-rubine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016889104 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzonitrile, 2-[2-[4-[(2-cyanoethyl)ethylamino]phenyl]diazenyl]-5-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-({4-[(2-Cyanoethyl)(ethyl)amino]phenyl}diazenyl)-5-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[[4-[(2-cyanoethyl)ethylamino]phenyl]azo]-5-nitrobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.188 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DISPERSE RED 73 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74YM5L40XM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Pathways and Derivatization Research
Established Synthesis Methodologies for Disperse Red 73
The conventional and most widely documented method for synthesizing this compound (C.I. 11116) is a classic two-step azo coupling reaction. worlddyevariety.com This process involves the diazotization of an aromatic amine followed by its reaction with a coupling component.
The primary raw materials for this synthesis are 2-cyano-4-nitroaniline, which serves as the diazo component, and N-ethyl-N-cyanoethylaniline, the coupling component. worlddyevariety.comguidechem.comchemicalbook.com The synthesis proceeds as follows:
Diazotization: 2-cyano-4-nitroaniline is first diazotized. This is typically achieved by reacting it with sodium nitrite (B80452) in the presence of a strong acid mixture, such as nitrosyl sulfuric acid prepared from concentrated sulfuric acid and sodium nitrite. guidechem.com This reaction is highly temperature-sensitive and is carefully controlled at a low temperature, generally between 5-10°C, to ensure the stability of the resulting diazonium salt. guidechem.com The diazotization reaction can take several hours to complete. guidechem.com
Coupling: The freshly prepared diazonium salt solution is then slowly added to a solution containing the coupling component, N-ethyl-N-cyanoethylaniline. guidechem.com This coupling reaction is also maintained at a low temperature (5-10°C) to control the reaction rate and maximize yield. guidechem.com
Isolation: Upon completion of the coupling reaction, the resulting this compound dye precipitates out of the solution. The solid product is then collected through filtration, washed to remove any unreacted starting materials or by-products, and subsequently dried and ground to obtain the final dye powder. guidechem.com
This established methodology is known to produce this compound with a yield of approximately 85-90%. guidechem.com The final product is a dark red powder, which is soluble in organic solvents like ethanol (B145695) and acetone. worlddyevariety.comchemicalbook.com
| Step | Reactants | Key Reagents | Conditions | Product |
|---|---|---|---|---|
| Diazotization | 2-Cyano-4-nitroaniline | Nitrosyl sulfuric acid (from Sodium nitrite and Sulfuric acid) | 5-10°C | Diazonium salt of 2-cyano-4-nitroaniline |
| Coupling | Diazonium salt and N-ethyl-N-cyanoethylaniline | Sulfuric acid, Ice water | 5-10°C | This compound (precipitate) |
Investigations into Derivatives and Modified Structures of this compound
Research into the modification of the this compound structure has been pursued to investigate how structural changes affect its properties, such as color and fastness. These studies involve synthesizing derivatives by altering either the diazo or the coupling component.
In one such study, two derivatives of C.I. This compound were synthesized and characterized. researchgate.net The derivatives, named 2-cyano-4-nitro-1-azo-N,N-diethyl-m-toluidine and 2-cyano-4-nitro-1-azo-N,N-diethyl aniline, were created by modifying the coupling component used in the standard synthesis. researchgate.net The research found that the introduction of a meta-toluidine group as the coupling component resulted in a bathochromic shift (a shift to longer wavelengths) in the dye's absorption spectrum compared to the original this compound. researchgate.net The characterization of these new structures was carried out using Fourier-transform infrared spectroscopy (FTIR) and Proton nuclear magnetic resonance (¹H NMR) techniques. researchgate.net
Another area of investigation involves the study of products formed from the biotransformation of this compound. When subjected to the action of enzymes from Escherichia coli, the dye undergoes reduction of the azo bond. unesp.br This process yields modified structures, including 3-4-Aminophenyl-ethyl-amino-propanitrile and 4-Nitroaniline. unesp.br While this represents a degradation pathway, the identification of these derivatives is crucial for understanding the dye's metabolic fate and the chemical behavior of its core structure. unesp.br
Advanced Synthetic Techniques for Disperse Dyes
The field of dye chemistry is continually evolving, with research focusing on developing more efficient, environmentally friendly, and versatile synthetic methods. These advanced techniques are applicable to the synthesis of azo disperse dyes like this compound.
Microwave-Assisted Synthesis: A significant advancement is the use of microwave irradiation as an alternative to conventional heating. mdpi.comnih.gov This technique has been successfully applied to the synthesis of disperse dyes, offering several advantages, including drastically reduced reaction times (from hours to minutes), higher yields, and alignment with the principles of green chemistry. mdpi.comnih.gov
Multi-Component Reactions (MCRs): The Ugi four-component reaction represents a novel and efficient approach for creating structurally diverse azo disperse dyes. sioc-journal.cn This strategy allows for the synthesis of complex molecules from simple, readily available starting materials in a single step. Dyes synthesized via this method have shown improved fastness properties, attributed to the introduction of multiple functional groups (amides and esters) and an increased molecular weight. sioc-journal.cn
Synthesis for Supercritical Fluid Dyeing: With the advent of waterless dyeing technology, dyes are being specifically designed for application in supercritical carbon dioxide (ScCO₂). mdpi.comresearchgate.net The synthesis of azo disperse dyes for this purpose involves creating structures with optimal solubility and affinity for fibers in the ScCO₂ medium. mdpi.com This often involves tailoring functional groups to tune the dye's properties for high efficiency in this green dyeing process. mdpi.comresearchgate.net
Heterocyclic Azo Dyes: Research has also focused on incorporating heterocyclic moieties, such as benzisothiazole, into the dye structure. acs.orgrsc.org Synthesizing dyes based on components like 3-amino-5-nitro researchgate.netCurrent time information in Bangalore, IN.benzisothiazole can yield products with deep, brilliant hues and excellent fastness properties, including high resistance to alkaline treatments and peroxide bleaching. acs.orgrsc.org
Optimization of Synthesis Parameters and Reaction Efficiencies
Temperature and pH Control: As established in the conventional synthesis of this compound, precise control of temperature is paramount. guidechem.com Maintaining a low temperature (e.g., 5-10°C) during diazotization and coupling is essential for preventing the decomposition of the diazonium salt and minimizing side reactions. guidechem.com Similarly, the pH of the reaction medium is a critical factor. The coupling reaction is typically carried out in an acidic environment, and for subsequent dyeing applications, the pH of the dye bath is often adjusted to a specific range (e.g., 4-5) using acetic acid to ensure optimal dye uptake and performance. rsc.orgnih.gov
Solvent and Catalyst Systems: The choice of solvent can influence reaction rates and yields. Polar aprotic solvents like dimethylformamide are sometimes used in specific synthesis steps or for creating derivatives. google.com In some advanced methods, such as the cyano exchange to produce ortho-azo cyano groups, metal cyanides (e.g., copper(I) cyanide) are used in the presence of a catalyst to facilitate the reaction. google.com
| Parameter | Typical Condition/Strategy | Effect on Synthesis/Efficiency | Reference |
|---|---|---|---|
| Temperature | Controlled at 0-10°C for diazotization and coupling | Ensures stability of diazonium salt, maximizes yield. | guidechem.com |
| pH | Acidic medium for coupling; pH 4-5 for dyeing | Controls reaction pathway; optimizes dye uptake and fastness. | rsc.orgnih.gov |
| Synthesis Technique | Microwave irradiation, Multi-component reactions | Reduces reaction time, increases yield, allows for structural diversity. | mdpi.comsioc-journal.cn |
| Functional Groups | Incorporation of ester, amide, or heterocyclic moieties | Improves color strength and fastness properties (light, washing, sublimation). | mdpi.comrsc.org |
Advanced Applications and Performance Evaluation
Disperse Red 73 in Polyester (B1180765) and Synthetic Fiber Dyeing Research
Polyester's hydrophobic nature and compact, semi-crystalline structure make it receptive to disperse dyes like this compound. semanticscholar.org The dyeing process is complex, involving the transfer of the dye from a dispersed state in the dyebath to the fiber surface, followed by diffusion into the fiber's interior. semanticscholar.orgrsc.org
Dyeing Kinetics and Thermodynamic Studies
The study of dyeing kinetics and thermodynamics is crucial for understanding and optimizing the dyeing process of polyester with this compound. Research has shown that the dyeing of polyester with disperse dyes generally follows a solid solution theory, where the dye distributes between the dyebath and the fiber. crimsonpublishers.com
Investigations into the dyeing of polyester with this compound and other disperse dyes have evaluated the effect of temperature on the dyeing rate constant (k), diffusion coefficient (D), and time of half-dyeing (t1/2). researchgate.net One study found that increasing the dyeing temperature from 80°C to 100°C led to an increase in dye uptake. researchgate.net Adsorption kinetics for disperse dyes on polyester have been found to align with a pseudo-second-order kinetic model. researchgate.net
Thermodynamic parameters such as adsorption isotherms, partition coefficients, standard affinity, and changes in enthalpy and entropy are also critical. crimsonpublishers.com The adsorption process is influenced by Van der Waals forces, which play a significant role in the attraction between the dye and the fiber. researchgate.net
Investigations into Dye-Fiber Interaction Mechanisms
The interaction between this compound and polyester fibers is primarily physical. The disperse dye molecules are physically entrapped within the synthetic fiber structure after the fiber swells due to heat, allowing the dye to disperse into it. nih.gov This mechanism is distinct from that of acid or fiber reactive dyes, which form ionic or covalent bonds with the fibers. nih.gov
The hydrophobic nature of both the polyester fiber and the disperse dye facilitates this interaction. semanticscholar.org The process involves the absorption of the dye onto the fiber surface, followed by diffusion into the fiber's inner structure. semanticscholar.org
Development of Low-Temperature Dyeing Technologies and Auxiliaries
Conventional polyester dyeing occurs at high temperatures, typically around 130°C, under pressure. crimsonpublishers.comhermetachem.com However, research has focused on developing low-temperature dyeing methods to save energy and prevent damage to heat-sensitive polyester fibers. google.com
One approach involves the use of environmentally friendly, non-toxic auxiliaries or carriers. Studies have explored the use of bio-based auxiliaries like o-vanillin and coumarin (B35378) in a micro-emulsion system with a non-toxic organic co-solvent like n-butyl acetate (B1210297). mdpi.comupc.eduupc.edu In a study involving this compound, it was found that at 95°C, the dye absorbed by the polyester fiber was 81% in the presence of o-vanillin and 82% with coumarin after 120 minutes. mdpi.comupc.edu These auxiliaries help to swell the polyester fibers at lower temperatures, facilitating dye penetration. researchgate.net The use of these auxiliaries in a micro-emulsion system has shown dyeing efficiency at 95°C comparable to high-temperature methods at 135°C. upc.edu
A patented disperse red dye composition has been developed that is suitable for low-temperature dyeing of hydrophobic fibers like polyester, offering good compatibility, bright color, and good color fastness. google.com
Supercritical Carbon Dioxide Dyeing Applications
Supercritical carbon dioxide (sc-CO2) has emerged as an environmentally friendly alternative to water in the dyeing process. scirp.orgsemanticscholar.org This technology utilizes sc-CO2 as a solvent for disperse dyes, eliminating wastewater pollution. scirp.org The solubility of disperse dyes in sc-CO2 is a critical factor for the success of this dyeing method. mdpi.com
Research has been conducted to measure the solubility of dyes, including this compound, in sc-CO2 at various temperatures and pressures. mdpi.com One study measured the solubility of C.I. This compound in sc-CO2 at temperatures ranging from 343.15 K to 403.15 K and pressures from 14 to 26 MPa. mdpi.com The results indicated that solubility increased with rising pressure and that higher temperatures were favorable for dissolving the dyestuff. mdpi.com The dyeing of polyester fiber with disperse dyes in sc-CO2 has been shown to achieve good equalization and fastness without the need for additives. semanticscholar.org
Fastness Properties Research (Light, Wash, Heat)
The fastness properties of a dye refer to its resistance to fading or color change under various conditions such as light, washing, and heat. This compound generally exhibits good to very good fastness properties on polyester.
| Fastness Test | Rating |
| Light Fastness | 5-6 |
| Washing Fastness (Polyester) | 5 |
| Washing Fastness (Cotton) | 5 |
| Sublimation (Heat) Fastness | 3-4 |
| Table based on data from multiple sources. made-in-china.commade-in-china.com |
Research has shown that synthesized this compound exhibits acceptable build-up properties on polyester fibers under high-temperature conditions, with good light fastness and very good wash and heat fastness. researchgate.net Low-temperature dyeing with auxiliaries like o-vanillin has also demonstrated good wash fastness, similar to conventional high-temperature dyeing processes. mdpi.com
This compound in Novel Inkjet Printing Formulations
Inkjet printing is a promising technology for textile printing, and disperse dyes are key colorants for this application on polyester fabrics. ncsu.edumdpi.com The formulation of inkjet inks is critical to ensure stable droplet formation and optimal performance. mdpi.com
Disperse dyes, being poorly soluble in water, require modification for use in aqueous inkjet inks. mdpi.com Research has focused on developing stable disperse dye-based inks. One approach involves the creation of color polymer nanospheres. mdpi.com Another study looked into developing inkjet inks with "antifraud markers" as additives. ncsu.edu
The physical properties of the ink, such as viscosity and surface tension, are crucial for successful printing. mdpi.com Additives are often used to optimize these properties. mdpi.com For instance, research has explored new textile inkjet ink formulations using modified dispersing agents to improve the physical and mechanical properties of the prepared inks for printing on 100% polyester fabric. emerald.com
Development of Dye Nanosphere Inks for Fabrics
One approach involves the creation of dye/P(St-MAA) (poly(styrene-methacrylic acid)) nanospheres. These nanospheres can be prepared with a rough surface through an alkali pretreatment, which has been shown to improve the coloration ability. The swelling of the nanospheres under alkaline conditions allows for a higher dye content. For instance, studies have demonstrated that colored nanospheres with rough surfaces can achieve a dye content of 63.7 mg/g. fishersci.ie The interaction between the disperse dye molecules and the macromolecular chains of the polymer can lead to the formation of dye crystals within the nanospheres. fishersci.ie
Another development is the use of self-curable disperse dye/P(St-BA-MAA) (poly(styrene-butyl acrylate-methacrylic acid)) nanosphere inks. These inks can be applied to both hydrophilic and hydrophobic fabrics, broadening the application scope of disperse dyes. atamankimya.com The incorporation of butyl acrylate (B77674) as a soft monomer in the polymer matrix helps to lower the glass transition temperature. atamankimya.com The stability of these nanosphere dispersions can be further improved by the absorption of sodium nitrilotriacetate. atamankimya.com Such inks exhibit a Newtonian rheological behavior, which is desirable for consistent droplet formation in inkjet printing. atamankimya.com
High Dye Fixation and Stability Studies in Inkjet Applications
The stability of disperse dye inks is crucial for their commercial viability, ensuring a long shelf life and reliable jetting performance from printheads. Research has focused on optimizing ink formulations to achieve high dye fixation and stability.
A key factor in the stability of disperse dye inks is the particle size of the dye dispersion. The goal is to prevent the aggregation of dye molecules, which can lead to nozzle clogging and uneven printing. The use of dispersants and surfactants is common to maintain a stable dispersion. For example, a study on washing-free disperse dye inks investigated the influence of various water-borne polymers, such as polyvinylpyrrolidone (B124986) (PVP), polyvinyl alcohol (PVA), and polyethylene (B3416737) glycol (PEG), on ink performance. fishersci.com The addition of 0.075 wt.% PVA was found to provide the strongest migration-diffusion effect, leading to excellent jetting performance and color fastness on polyester fabric. fishersci.com This is attributed to PVA's ability to increase the solubility parameter difference between the dye and the ink system, promoting dye migration to the fabric, and its film-forming properties that create a protective layer. fishersci.com
The composition of the ink, including the use of humectants like ethylene (B1197577) glycol and pH regulators such as triethanolamine, is carefully controlled to ensure optimal viscosity and surface tension for inkjet printing. uni.lu Some formulations also incorporate carbomers to enhance viscosity and stability across a range of temperatures. researcher.life Studies have shown that stable disperse dye inks can be formulated with a particle size of around 190-200 nm, a viscosity of approximately 3.2 mPa·s, and a surface tension of about 35.5 mN·m⁻¹, making them suitable for inkjet printing on polyester fibers. fishersci.ca
Broader Industrial Relevance in Materials Science Research
Beyond its primary application in textiles, this compound has shown potential in other areas of materials science research. One notable example is its use in the development of molecularly imprinted polymers (MIPs). MIPs are polymers that are synthesized in the presence of a template molecule, creating cavities that are specific to the template.
A study focused on the creation of magnetic molecularly imprinted polymers (MMIPs) for the selective preconcentration of this compound from aqueous solutions. researcher.lifemdpi.comnih.govresearchgate.netamanote.com These MMIPs demonstrated a higher retention of this compound compared to non-imprinted polymers, highlighting their selectivity. nih.govresearchgate.net The magnetic nature of these polymers allows for easy separation from the solution after dye adsorption. researcher.lifemdpi.comnih.govresearchgate.netamanote.com This technology is being explored for environmental remediation, where the selective removal of dyes like this compound from industrial effluents is a significant challenge. Following extraction, the dye can be degraded through processes such as photoelectrocatalysis. nih.govresearchgate.net
Furthermore, disperse dyes, including those with similar chromophores to this compound, are used for coloring various plastics and resins such as PVC, acrylic, nylon, and polyester resins. pylamdyes.com The dye's ability to dissolve in the polymer matrix at high temperatures allows for integral and stable coloration of the material. fishersci.be Research has also explored the use of commercial textile dyes, including disperse dyes, as fluorescent labels for microplastics, enabling their visualization in laboratory studies. scholaris.ca
Environmental Fate and Degradation Mechanisms
Occurrence and Distribution in Aquatic Environments
Disperse dyes like Disperse Red 73 are characterized by their low water solubility and tendency to be hydrophobic. canada.canih.gov As a result of their application process in the textile industry, a portion of these dyes is not fixed to the fibers and is discharged into wastewater. mdpi.comunesp.br This leads to their presence as pollutants in aquatic environments. nih.gov Due to their chemical structure, azo disperse dyes are known to have a common mode of action regarding their ecotoxicity. canada.ca There is potential for the cleavage of the azo bonds, which can lead to the release of degradation products containing amine, aniline, or phenolic functional groups. canada.ca While the bioaccumulation potential in pelagic organisms is considered low, the available aquatic toxicity data for azo disperse dyes show varied effects across different species and between acute and chronic exposure tests. canada.ca
Advanced Oxidation Processes (AOPs) for this compound Degradation
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater. ijcce.ac.ir These processes are characterized by the generation of highly reactive species, most notably hydroxyl radicals (•OH), which can effectively degrade persistent organic compounds like this compound. ijcce.ac.irresearchgate.netutm.my
Heterogeneous photocatalysis, particularly using titanium dioxide (TiO₂) as a photocatalyst, is a widely studied AOP for the degradation of dyes. mdpi.combrazilianjournals.com.br The process involves the generation of electron-hole pairs on the surface of the photocatalyst when irradiated with UV light, leading to the formation of reactive oxygen species that degrade the dye molecules. brazilianjournals.com.brnih.gov Studies have shown that photocatalytic treatment with TiO₂ can achieve significant degradation of this compound, with removal efficiencies ranging from 60% to 90%. mdpi.com
The pH of the solution is a critical parameter in the photocatalytic degradation of this compound, as it affects the surface charge of the TiO₂ photocatalyst and the state of the dye in the solution. mdpi.compjoes.com Research has demonstrated that the highest degradation efficiency for this compound is achieved in acidic conditions, specifically at a pH of 4, where up to 90% degradation can be obtained. mdpi.comresearchgate.net Conversely, the degradation efficiency is significantly lower in alkaline conditions, with only 61% degradation observed at a pH of 10. mdpi.comresearchgate.net This is attributed to the point of zero charge (pzc) of TiO₂ (Aeroxide P25), which is approximately at pH 6.5. mdpi.comresearchgate.net In acidic solutions (pH < 6.5), the TiO₂ surface is positively charged, which favors the adsorption of the anionic dye, leading to higher degradation rates. pjoes.com
Table 1: Effect of pH on this compound Degradation
| pH | Degradation (%) after 180 min |
|---|---|
| 4 | 90% |
| 6 | ~75% |
| 10 | 61% |
Data sourced from a study using a 75 mg·L⁻¹ solution of this compound and a TiO₂ dosage of 1 g·L⁻¹. mdpi.com
The concentration of the photocatalyst and the initial concentration of the dye are also crucial factors influencing the degradation efficiency.
Photocatalyst Loading: Increasing the TiO₂ loading generally leads to an increase in the degradation rate of this compound. mdpi.com This is because a higher catalyst concentration provides more active sites for the photocatalytic reaction. mdpi.com In one study, increasing the TiO₂ concentration from 0.5 g·L⁻¹ to 2 g·L⁻¹ resulted in a notable increase in dye degradation, from about 75% to 90%. mdpi.com
Initial Dye Concentration: The degradation efficiency of this compound decreases as its initial concentration increases. mdpi.com For instance, with a constant TiO₂ dosage of 1 g·L⁻¹, the dye degradation decreased from 87% to 62% when the dye concentration was increased from 50 mg·L⁻¹ to 100 mg·L⁻¹. mdpi.com This phenomenon can be attributed to the increased adsorption of dye molecules on the photocatalyst surface at higher concentrations, which can block the active sites and reduce the penetration of UV light. nih.govmdpi.com
Table 2: Influence of Initial Dye Concentration on Degradation
| Initial Dye Concentration (mg·L⁻¹) | Degradation (%) |
|---|---|
| 50 | 87% |
| 100 | 62% |
Data from a study with a TiO₂ dosage of 1 g·L⁻¹ at pH 6. mdpi.com
The degradation of this compound in photocatalytic systems is primarily driven by the action of highly reactive oxidative species. When the TiO₂ photocatalyst is irradiated with UV light, it generates electron-hole pairs (e⁻/h⁺). nih.gov The holes (h⁺) can directly oxidize the dye molecules or react with water or hydroxide (B78521) ions to produce highly reactive hydroxyl radicals (•OH). nih.gov The electrons (e⁻) can react with dissolved oxygen to form superoxide (B77818) radical anions (O₂⁻•). nih.gov
Computational studies using density functional theory have shown that the hydroxyl radical preferentially attacks the azo (N=N) bond of the this compound molecule, which is an energetically favorable pathway for initiating degradation. research-nexus.netresearchgate.net The presence of water as a solvent enhances the cleavage of this azo bond. research-nexus.net The primary oxidative species responsible for the degradation can vary depending on the experimental conditions, but hydroxyl radicals are considered the principal oxidant in the photocatalysis process. nih.gov
Gamma radiation, both alone and in combination with hydrogen peroxide (H₂O₂), has been investigated as an effective AOP for the degradation of this compound. researchgate.netingentaconnect.com The radiolysis of water by gamma rays produces reactive species, including hydroxyl radicals, which are key to the degradation process. utm.my
Studies have shown that using a gamma radiation absorbed dose of 20 kGy can achieve 69% degradation of this compound. researchgate.netingentaconnect.comdoi.org The efficiency of this process can be significantly enhanced by the addition of H₂O₂. researchgate.netingentaconnect.comdoi.org In the presence of 0.9 mL/L of H₂O₂, the degradation of this compound increased to 96.3% at the same gamma radiation dose. researchgate.netingentaconnect.comdoi.org The degradation was found to be dependent on the initial dye concentration and the pH of the medium, with acidic conditions favoring higher degradation rates due to the enhanced generation of hydroxyl radicals. researchgate.netresearchgate.net This combined approach not only degrades the dye but also significantly reduces the chemical oxygen demand (COD) and biological oxygen demand (BOD) of the treated solution. researchgate.netingentaconnect.com
Table 3: Degradation of this compound using Gamma Radiation
| Treatment | Absorbed Dose (kGy) | Degradation (%) |
|---|---|---|
| Gamma Radiation | 20 | 69% |
| Gamma Radiation + H₂O₂ (0.9 mL/L) | 20 | 96.3% |
Data from studies on the degradation of this compound in aqueous solutions. researchgate.netingentaconnect.comdoi.org
Gamma Radiation and Hydrogen Peroxide-Based AOPs
Optimization of Process Variables (pH, H₂O₂ Concentration, Radiation Absorbed Dose, Initial Dye Concentration)
The efficiency of AOPs in degrading this compound is highly dependent on the optimization of several key process variables.
In photocatalytic degradation studies using titanium dioxide (TiO₂) as a photocatalyst, the highest degradation efficiency of 90% for this compound was achieved at a pH of 4. mdpi.com Conversely, at a pH of 10, the degradation was significantly lower, at 61%. mdpi.com The optimal initial dye concentration was found to be 50 mg/L. mdpi.com Higher concentrations led to a decrease in degradation efficiency, likely due to the dye absorbing UV light instead of the TiO₂ particles and a reduction in the formation of hydroxyl radicals on the photocatalyst surface. mdpi.com
For gamma radiation-induced degradation, the process variables have also been systematically optimized. The degradation of this compound was found to be dependent on the initial dye concentration and the pH of the medium. In a study combining gamma radiation with hydrogen peroxide (H₂O₂), a degradation of 69% was achieved with a 20 kGy absorbed dose alone. This increased to 96.3% with the addition of 0.9 mL/L of H₂O₂ at the same dose, demonstrating the synergistic effect of H₂O₂.
The following table summarizes the optimal conditions for the photocatalytic degradation of this compound.
Table 1: Optimal Conditions for Photocatalytic Degradation of this compound
| Parameter | Optimal Value | Degradation Efficiency |
|---|---|---|
| pH | 4 | 90% |
| Initial Dye Concentration | 50 mg/L | - |
Other Advanced Oxidation Processes (e.g., Fenton, Ozonation, Hydrodynamic Cavitation)
Besides photocatalysis, other AOPs have proven effective in the degradation of azo dyes like this compound.
Fenton Process: The Fenton process, which utilizes ferrous ions (Fe²⁺) and hydrogen peroxide to generate highly reactive hydroxyl radicals, is a well-established method for treating dye effluents. The efficiency of the Fenton process is significantly influenced by pH, with an optimal range typically between 2.5 and 4.0. nih.gov For the degradation of a similar dye, Acid Red 73, the removal efficiency increased with higher concentrations of zero-valent iron and hydrogen peroxide. researchgate.net
Ozonation: Ozonation is another powerful AOP for dye degradation. The process can be enhanced by combining it with other methods. For instance, the combination of hydrodynamic cavitation and ozone (HC + O₃) has been shown to be highly effective for the degradation of Acid Red 73. researchgate.netnih.gov Optimal parameters for this hybrid system were an inlet pressure of 0.15 MPa, an ozone dosage of 45 mg/min, an initial dye concentration of 10 mg/L, and a pH of 7.5, which resulted in 100% decolorization in 30 minutes. researchgate.netnih.gov Catalytic ozonation, using catalysts like iron and manganese-loaded zeolites, has also demonstrated high removal efficiency for disperse dyes. mdpi.com
Hydrodynamic Cavitation: This process involves the formation, growth, and collapse of cavities in a liquid, which generates localized hot spots with extreme temperatures and pressures, leading to the formation of hydroxyl radicals. The efficiency of hydrodynamic cavitation can be significantly improved by combining it with other AOPs like the Fenton process or ozonation. researchgate.nete-tarjome.com For the degradation of Acid Red 73, a hybrid system of hydrodynamic cavitation and photo-Fenton process showed a removal efficiency of 99%. researchgate.net
Comparative Analysis of Advanced Oxidation Process Efficiencies
A comparative analysis of different AOPs reveals variations in their effectiveness for degrading azo dyes.
In a study comparing hydrodynamic cavitation, ozonation, and their combination for the treatment of Acid Red 73, the hybrid HC + O₃ process demonstrated the highest removal efficiency. researchgate.net The order of efficiency was found to be HC + O₃ > single O₃ > HC + Air > single HC. researchgate.net
The Fenton process and its variants are also highly effective. The photo-Fenton process, which incorporates UV light, often shows higher degradation rates than the conventional Fenton process. For instance, in the treatment of refinery wastewater, the photo-Fenton process achieved 92.75% removal of oil content, compared to 69.6% for the Fenton process alone.
Catalytic ozonation has been shown to be more effective than ozonation alone or simple adsorption for the removal of disperse dyes. mdpi.com For Disperse Yellow 42, catalytic ozonation achieved 73% removal, while ozonation alone and adsorption achieved 30% and 15%, respectively. mdpi.com
The following table provides a comparative overview of the efficiencies of different AOPs for azo dye degradation.
Table 2: Comparative Efficiencies of Various AOPs for Azo Dye Degradation
| Advanced Oxidation Process | Target Dye | Removal Efficiency | Reference |
|---|---|---|---|
| Photocatalysis (TiO₂) | This compound | 90% | mdpi.com |
| Gamma Radiation / H₂O₂ | This compound | 96.3% | |
| Hydrodynamic Cavitation + O₃ | Acid Red 73 | 100% (decolorization) | researchgate.netnih.gov |
| Hydrodynamic Cavitation + Photo-Fenton | Red-G Dye | 99% | researchgate.net |
Mechanistic Investigations of this compound Degradation
Understanding the degradation mechanism at a molecular level is crucial for optimizing treatment processes.
Hydroxyl Radical-Initiated Degradation Pathways
Computational studies using density functional theory (DFT) have provided significant insights into the hydroxyl radical-initiated degradation of this compound. researchgate.netaphrc.orgcsir.co.zacsir.co.za
The degradation of this compound by hydroxyl radicals (•OH) is a complex process involving multiple potential reaction sites. Theoretical calculations have shown that the initial attack of the hydroxyl radical is more likely to occur at the azo (–N=N–) bond. researchgate.netaphrc.orgcsir.co.zacsir.co.za This initial step is energetically favorable. aphrc.org
However, the subsequent cleavage of the N=N bond is kinetically and thermodynamically less favorable than the rupture of a C–N bond. researchgate.netaphrc.orgcsir.co.za This C–N bond rupture happens when the radical attacks a ring carbon atom attached to the azo group. researchgate.netaphrc.org This indicates a complex interplay between different bond-breaking events during the degradation process. aphrc.org Further reactions following the initial cleavage, such as deamination and the release of molecular nitrogen, have been found to be both kinetically and thermodynamically feasible. researchgate.netaphrc.org
The presence of a solvent, such as water, plays a significant role in the degradation pathway. Computational studies have revealed that water has a dual effect on the degradation of this compound. researchgate.netaphrc.orgcsir.co.za It acts as an accelerator and stabilizer for the cleavage of the N=N bond, making this pathway more favorable. researchgate.netaphrc.org Conversely, water has an inhibitory and destabilizing effect on the C–N bond rupture. researchgate.netaphrc.orgcsir.co.za This highlights the critical influence of the aqueous environment on the specific degradation mechanisms that occur.
Kinetics and Thermodynamics of Degradation Intermediates
The degradation of this compound involves intricate kinetic and thermodynamic processes. Theoretical investigations using density functional theory (DFT) have explored the mechanisms of its degradation initiated by hydroxyl radicals (·OH). researchgate.netdntb.gov.ua These studies examined the feasibility of ·OH radicals attacking different sites on the dye molecule, such as the azo (-N=N-) bond or a carbon-nitrogen (>C–N) group. researchgate.net
Results from these computational models indicate that while the initial attack by a hydroxyl radical is more favorable at the azo site, the subsequent cleavage of the C–N bond is kinetically and thermodynamically more favorable than the rupture of the N=N bond itself. researchgate.net The introduction of water as a solvent was found to have opposing effects on these pathways; it accelerates and stabilizes the N=N bond cleavage while inhibiting and destabilizing the C–N bond rupture. researchgate.net Further decomposition of the primary degradation products through processes like deamination (removal of an amine group) and the loss of molecular nitrogen has been shown to be both kinetically and thermodynamically feasible. researchgate.net
Spectroscopic Monitoring of Degradation Progress (FTIR, UV-Vis)
The progress of this compound degradation is commonly monitored using spectroscopic techniques, primarily Fourier Transform Infrared (FTIR) and UV-Visible (UV-Vis) spectroscopy. These methods allow researchers to track the disappearance of the parent dye and the emergence of intermediate compounds.
UV-Vis spectrophotometry is used to observe the decolorization of the dye solution. For instance, during biotransformation by Escherichia coli, the absorption spectra in the UV-Vis region show a complete bleaching of the solution after seven days of incubation, indicating the breakdown of the chromophoric azo group. unesp.brbvsalud.org Similarly, when degraded by the bacterium Enterococcus faecalis, UV-Vis analysis confirms the biotransformation of the dye. ijcmas.com
FTIR spectroscopy provides detailed information about the changes in functional groups during degradation. In studies of DR73 biodegradation, the FTIR spectrum of the original dye shows characteristic peaks corresponding to the aromatic ring, the azo group (N=N), C-CH₃ stretching, aromatic C-N, and non-aromatic C-N bonds. researchgate.net Analysis of samples after bacterial treatment reveals the disappearance or significant reduction of the peak associated with the azo bond (around 1519-1597 cm⁻¹), confirming its cleavage. researchgate.net The appearance of new peaks can signify the formation of degradation byproducts. ncsu.eduacs.org The radiolytic degradation of DR73 has also been effectively monitored using both FTIR and UV-Vis spectroscopy. researchgate.net
Table 1: Spectroscopic Changes During this compound Degradation
| Technique | Observation | Interpretation | Source(s) |
|---|---|---|---|
| UV-Vis | Disappearance of color and reduction in absorbance in the visible region. | Breakdown of the dye's chromophore (azo group). | unesp.brbvsalud.org |
| FTIR | Disappearance of the characteristic peak for the azo group (N=N). | Cleavage of the azo bond, the initial step in degradation. | researchgate.net |
| FTIR | Appearance of new peaks. | Formation of new functional groups and intermediate byproducts. | ncsu.eduacs.org |
Formation and Fate of Degradation Byproducts (e.g., Aromatic Amines, Small Molecule Compounds)
The degradation of this compound, particularly through reductive processes, leads to the formation of various byproducts. The initial and most critical step is the cleavage of the azo bond, which results in the formation of aromatic amines. mdpi.comtandfonline.com These amines are often more toxic than the parent dye compound. mdpi.comtandfonline.com
Specific byproducts have been identified following the biotransformation of this compound by enzymes produced by Escherichia coli. unesp.brbvsalud.org Analysis using liquid chromatography-mass spectrometry (LC-MS/MS) detected the formation of 3-(4-Aminophenyl-ethyl-amino)-propanenitrile and 4-nitroaniline. unesp.brbvsalud.org A notable finding from this research is that the cyano (CN-) substituent group of the this compound molecule is lost during this biotransformation process. unesp.brbvsalud.org
Biodegradation and Biotransformation Research
Microbial Degradation Studies (e.g., Escherichia coli)
Several microbial species have been investigated for their ability to degrade this compound. A significant body of research has focused on the bacterium Escherichia coli. unesp.brbvsalud.org Studies have shown that reducing enzymes produced by E. coli can act on this compound, leading to a completely bleached solution after seven days of incubation, signifying a full biotransformation of the dye into other products. unesp.brbvsalud.org
Other bacterial consortia have also demonstrated efficacy. A consortium known as RARB, comprising Rhodobacter erythropolis, Azotobacter vinelandii, Rhizobium meliloti, and Bacillus megaterium, achieved complete decolorization of this compound adsorbed on sugarcane bagasse within 48 hours under solid-state fermentation conditions. researchgate.netpnrsolution.org The bacterium Enterococcus faecalis has also been shown to decolorize a similar dye, Disperse Red F3B, by 94% within 5 hours under microaerophilic conditions. ijcmas.com These studies highlight that various bacteria, both individually and in consortia, possess the metabolic capabilities to break down this compound. ijcmas.com
Enzymatic Biotransformation Pathways (e.g., Azoreductase, Nitroreductase)
The biotransformation of this compound is primarily an enzymatic process. The key enzymes involved are azoreductases and nitroreductases, which are produced by various microorganisms, including E. coli. unesp.brmdpi.com
Azoreductase is responsible for the initial and rate-limiting step in the anaerobic degradation of azo dyes. mdpi.com This enzyme catalyzes the reductive cleavage of the azo bond (-N=N-), breaking the molecule into smaller aromatic amines. mdpi.comresearchgate.net This process is responsible for the decolorization of the dye.
Nitroreductase plays a role in the subsequent transformation of the byproducts. nih.govnih.gov In the case of this compound, which contains a nitro group (-NO₂), nitroreductase enzymes reduce this group to an amino group (-NH₂). unesp.brnih.gov This reduction can occur on the parent molecule or on the aromatic amine fragments produced by azoreductase. nih.gov Research using nitroreductase immobilized on magnetic particles has confirmed its action on this compound. nih.govx-mol.com
The combined action of these reductase enzymes facilitates the breakdown of the complex dye molecule. The process typically begins with anaerobic cleavage of the azo bond, followed by aerobic or anaerobic degradation of the resulting aromatic amines. mdpi.comijcmas.com
Impact of Auxochrome Groups on Biotransformation
The auxochrome groups (functional groups attached to the chromophore) on the this compound molecule have a significant influence on its biotransformation. These groups can affect the electronic properties of the dye and its susceptibility to enzymatic attack. unesp.brtandfonline.com
This compound has several substituents, including a nitro group (-NO₂) and a cyano group (-CN), which are electron-withdrawing. One study specifically investigated the influence of these auxochrome groups on the biotransformation of this compound by E. coli. unesp.brbvsalud.org The results showed that during the enzymatic process, the dye lost its CN- substituent, indicating that this group is a target for metabolic action. unesp.brbvsalud.org
Theoretical studies have also explored how different substituents impact the dye's properties. It was found that the cyanide substituent on this compound affects the electron density of the azo group, which can result in a lower rate of degradation by enzymes like nitroreductase compared to other similar dyes. nih.gov Conversely, substituting electron-withdrawing groups with electron-donating groups can make the dye less chemically stable and thus more degradable. tandfonline.com This highlights that the specific nature and position of auxochrome groups are critical determinants of the dye's environmental fate and the pathways of its biotransformation. tandfonline.com
Phytoremediation Potential
Phytoremediation is an environmentally sustainable and cost-effective technology that utilizes plants and their associated microorganisms to remove, degrade, or stabilize contaminants from soil and water. While direct research on the phytoremediation of this compound using whole plants is limited, related studies on bioremediation involving plant-derived materials and enzymes highlight its potential.
Research Findings
A significant area of research has focused on the use of agricultural waste, such as sugarcane bagasse (SCB), in combination with plant growth-promoting bacteria (PGPR) for the remediation of this compound. This approach, known as solid-state fermentation (SSF), leverages the adsorptive properties of plant biomass and the metabolic capabilities of rhizospheric microorganisms.
In one study, sugarcane bagasse was used as a solid support to adsorb this compound, which was then degraded by a consortium of four plant growth-promoting bacterial strains. researchgate.net The individual bacterial cultures, including Rhodobacter erythropholis, Azotobacter vinelandii, Rhizobium meliloti, and Bacillus megaterium, demonstrated varied capabilities in decolorizing the dye over a 48-hour period. researchgate.net However, when combined into a consortium designated as RARB, these bacteria achieved complete decolorization of the adsorbed dye within the same timeframe. researchgate.net The optimal conditions for this bioremediation process were found to be a moisture content of 90%, a temperature of 30°C, and a pH of 6. researchgate.net
The breakdown of this compound by the bacterial consortium was confirmed through various analytical techniques, and subsequent phytotoxicity studies indicated a detoxification of the dye. researchgate.net This suggests that the degradation products are less harmful to plants than the parent dye molecule. researchgate.netijcmas.com
Data on Decolorization Efficiency
The efficiency of different bacterial strains in decolorizing this compound adsorbed on milled sugarcane bagasse is detailed in the table below.
| Bacterial Strain | Decolorization Percentage (%) in 48h |
|---|---|
| Rhodobacter erythropholis | 44 |
| Azotobacter vinelandii | 28 |
| Rhizobium meliloti | 50 |
| Bacillus megaterium | 61 |
| Consortium-RARB | 100 |
Potential Degradation Mechanisms
The degradation of azo dyes like this compound in phytoremediation systems is typically initiated by the enzymatic cleavage of the azo bond (-N=N-). nih.govbiorxiv.org Plants possess a range of oxidoreductive enzymes that can facilitate this process. scribd.com Enzymes such as laccases, peroxidases (like those found in courgette), tyrosinases, and azoreductases are known to be involved in the degradation of various industrial dyes. nih.govepj-conferences.org
Bacterial degradation, as demonstrated in the study with sugarcane bagasse, often relies on azoreductase enzymes. researchgate.netresearchgate.net These enzymes cleave the azo bond, leading to the formation of aromatic amines, which can then be further mineralized. nih.govresearchgate.net The synergistic action between plants and their rhizospheric microbes can enhance the degradation of pollutants, as the plant roots can release exudates that support microbial activity. nih.gov
While specific plant species have not yet been documented for the direct phytoremediation of this compound, the successful degradation of the dye by plant-associated bacteria strongly suggests that a plant-based remediation strategy would be a viable and promising area for future research. researchgate.net
Toxicological Research and Environmental Risk Assessment
Aquatic Ecotoxicity Studies
The release of textile dyes into aquatic ecosystems is a significant environmental concern. unesp.br Dyes can persist in water, affecting light penetration and thereby impacting photosynthetic processes. sci-hub.se Studies have focused on understanding the direct toxic effects of these compounds on aquatic life.
Toxicity to Fish Models (e.g., Danio rerio)
The zebrafish (Danio rerio) is a common model organism for assessing the toxicity of chemical compounds. unesp.br Research has shown that exposure to Disperse Red 73 can induce a range of adverse effects in the early life stages of this fish. nih.govresearchgate.net Studies have demonstrated that even at environmentally relevant concentrations, this dye can cause biochemical alterations in zebrafish embryos. nih.gov
Exposure to this compound has been shown to disrupt the biochemical balance in Danio rerio embryos. nih.gov This disruption manifests as oxidative stress, neurotoxicity, and alterations in antioxidant enzyme activity. nih.govresearchgate.net
Antioxidant Enzymes: Key antioxidant enzymes like catalase (CAT) and glutathione (B108866) S-transferase (GST) are part of the cellular defense against reactive oxygen species (ROS). researchgate.netnih.gov Studies have reported a decrease in CAT activity in zebrafish embryos exposed to this compound. researchgate.net This inhibition suggests that the organism's capacity to break down hydrogen peroxide is compromised, potentially leading to oxidative damage. researchgate.net
Oxidative Stress: The imbalance between the production of ROS and the ability of the antioxidant defense system to detoxify them leads to oxidative stress. mdpi.com In zebrafish embryos exposed to this compound, an increase in energy production has been observed, which is thought to be a response to counteract the rising oxidative stress. researchgate.net This increased energy expenditure for detoxification can divert resources from other essential physiological functions like growth. researchgate.net
Neurotoxicity: Acetylcholinesterase (AChE) is a crucial enzyme in neurotransmission. nih.gov Inhibition of AChE activity is a recognized indicator of neurotoxicity. researchgate.net Research has identified this compound as a compound that can induce neurotoxic effects, as evidenced by alterations in AChE activity in zebrafish embryos. nih.gov
Toxicity to Aquatic Invertebrates (e.g., Daphnia similis)
Aquatic invertebrates are also susceptible to the toxic effects of textile dyes. researchgate.net Studies involving the water flea Daphnia similis have shown that this compound is toxic to these organisms. researchgate.net One study reported a 48-hour median lethal concentration (LC50) of 110 mg/L for Daphnia magna, a related species. canada.ca Other research has noted that commercial preparations of similar disperse dyes can be classified as highly toxic to aquatic organisms. nih.gov
Effects on Water Quality Parameters (Chemical Oxygen Demand, Biological Oxygen Demand)
The presence of textile dyes like this compound in wastewater can significantly impact water quality indicators such as Chemical Oxygen Demand (COD) and Biological Oxygen Demand (BOD). sci-hub.se These parameters are measures of the amount of oxygen required to chemically oxidize organic and inorganic compounds and to be consumed by aerobic bacteria during the decomposition of organic matter, respectively. High levels of dyes in water bodies can increase both COD and BOD. sci-hub.se One study demonstrated that an advanced oxidation process using gamma radiation could significantly reduce the COD and BOD of a solution containing this compound, indicating the dye's contribution to these parameters. researchgate.net
Genotoxicity and Mutagenicity Assessments
Genotoxicity and mutagenicity assessments are critical for understanding the potential of a chemical to cause DNA damage and mutations, which can have long-term health and environmental consequences.
Ames Assay and Salmonella/Microsome Test Findings
The Ames test, which utilizes Salmonella typhimurium strains, is a widely used method to assess the mutagenic potential of chemical substances. oekologischenetze.de Multiple studies have evaluated this compound using this assay. unesp.brnih.govresearchgate.net
This compound has been identified as a potent mutagen in the Ames test. unesp.brnih.govnih.gov It has shown the ability to induce both frameshift mutations (in strain TA98) and base-pair substitution mutations (in strain TA100). nih.govresearchgate.net
The mutagenic activity of this compound has been observed to be significant even without metabolic activation (in the absence of the S9 microsomal fraction). unesp.br One study reported a mutagenic potential of 30 revertants per microgram with strain TA98 and 34 revertants per microgram with strain TA100, both without the S9 mix. unesp.br The presence of the S9 mix, which simulates metabolic processes, has been shown to reduce the mutagenic potential of this compound in some cases, suggesting that metabolic processes may partially detoxify the compound. unesp.brnih.gov However, other research suggests that biotransformation can produce harmful amines. researchgate.net The mutagenicity is linked to components of the dye, such as 2-cyano-4-nitroaniline. nih.govresearchgate.net
Interactive Table: Summary of Ames Test Findings for this compound
| Test Strain | Metabolic Activation | Result | Reference |
|---|---|---|---|
| S. typhimurium TA98 | Without S9 | Mutagenic (frameshift mutations) | nih.govresearchgate.net |
| S. typhimurium TA100 | Without S9 | Mutagenic (base-pair substitutions) | nih.govresearchgate.net |
| S. typhimurium TA98 | Without S9 | Mutagenic potential: 30 rev/μg | unesp.br |
| S. typhimurium TA100 | Without S9 | Mutagenic potential: 34 rev/μg | unesp.br |
| S. typhimurium TA98/TA100 | With S9 | Reduced mutagenic potential | unesp.brnih.gov |
Influence of Metabolic Activation on Mutagenic Potential
This compound has been identified as a potent mutagenic agent. unesp.br Studies using the Salmonella mutagenicity assay (Ames test) with strains TA 98 and TA 100 have demonstrated its mutagenic activity. nih.gov In the absence of metabolic activation (S9 mix), which simulates biotransformation by intestinal microflora, this compound showed a mutagenic potential of 30 revertants per microgram (rev/µg) with the TA 98 strain and 34 rev/µg with the TA 100 strain. unesp.br This indicates that the dye itself can induce both frameshift mutations (detected by TA 98) and base-pair substitutions (detected by TA 100). nih.gov
Interestingly, the presence of the S9 mix, which simulates the metabolic activity of CYP P450 enzymes in the liver, led to a reduction in the mutagenic potential of this compound. unesp.brnih.gov This suggests that while the parent dye is mutagenic, its metabolites produced through this specific pathway may be less so.
Impact of Structural Modifications (e.g., Chlorine Substitution) on Mutagenicity
The chemical structure of azo dyes plays a crucial role in their toxicological properties. While specific studies focusing solely on chlorine substitution of this compound are not detailed in the provided results, research on related azo dyes highlights the significance of structural features. For instance, the biotransformation of Disperse Red 78, a structurally similar dye that contains a chlorine atom, results in the formation of 2-chloro-4-nitroaniline. unesp.br
Theoretical studies on other disperse dyes, such as Disperse Red 9, have shown that chlorination of the dye molecule, a potential side product in certain manufacturing processes, can significantly increase the risk of acute inhalation toxicity, genotoxicity, carcinogenicity, and developmental toxicity. nih.gov This suggests that the introduction of a chlorine atom to the this compound structure could potentially enhance its mutagenic and toxic properties.
Interaction and Reactivity with Deoxyribonucleic Acid
Theoretical calculations and docking studies have been employed to understand the interaction and reactivity of this compound with DNA. unesp.brnih.gov These studies indicate that this compound exhibits a significant reactivity towards DNA, with a higher reactivity compared to other similar disperse dyes like Disperse Red 78 and Disperse Red 167. nih.gov This higher reactivity implies a greater mutagenic potential. nih.gov
The chemical reactions are predicted to occur preferentially at the azo and nitro groups of the molecule. nih.gov The reduction of these groups by enzymes can lead to the formation of harmful aromatic amines, which are known to interact with DNA, causing toxic and mutagenic effects. nih.govnih.gov The cyanide substituent on this compound is thought to affect the electron density of the azo group, influencing its rate of degradation. nih.gov
Assessment of Toxicity Reduction Post-Treatment
Several advanced oxidation processes (AOPs) have been investigated for their effectiveness in degrading this compound and reducing its toxicity. One such study utilized gamma radiation in combination with hydrogen peroxide (H₂O₂). researchgate.netingentaconnect.com This treatment resulted in a significant reduction in the toxicity of the this compound solution, as demonstrated by haemolytic and Ames assays. researchgate.netingentaconnect.com
The efficiency of the degradation process was influenced by factors such as the initial dye concentration, pH of the medium, and the absorbed dose of gamma radiation. researchgate.netingentaconnect.com At an absorbed dose of 20 kGy, 69% of the dye was degraded, which increased to 96.3% in the presence of 0.9 mL/L of H₂O₂. ingentaconnect.com The treatment also led to a significant reduction in chemical oxygen demand (COD) and biological oxygen demand (BOD). researchgate.netingentaconnect.com Similarly, another AOP using ZnO/UV/H₂O₂ has shown to significantly reduce the cytotoxicity and mutagenicity of disperse dyes. researchgate.net
Environmental Risk Characterization for Azo Disperse Dyes
Bioavailability and Molecular Characteristics
Azo disperse dyes, including this compound, possess molecular characteristics that influence their environmental fate and bioavailability. They generally have low water solubility (less than 1 mg/L) and moderate to high octanol-water partition coefficients (log K_ow ranging from 3.4 to 5.7). canada.cagazette.gc.ca These properties, combined with low vapor pressures, indicate that these dyes are not volatile and tend to partition from water to sediment and soil. gazette.gc.ca
The molecular weight of disperse dyes is also a key factor. Dyes with a molecular weight of less than 360 g/mol may pose a greater aquatic toxicity risk. canada.cagazette.gc.ca this compound has a molecular weight of 348.36 g/mol . worlddyevariety.com Due to their low solubility and potential to bind to sediment, their bioavailability to aquatic organisms may be limited, but they are expected to persist in the environment. canada.cagazette.gc.ca
Soil and Sediment Toxicity Investigations
Information regarding the specific toxicity of this compound to soil and sediment organisms is limited. chemicalbook.com However, screening assessments of azo disperse dyes as a group provide some insights. canada.cagazette.gc.ca Preliminary toxicity studies on other azo compounds showed no adverse effects on soil organisms at concentrations of 1000 mg/kg. gazette.gc.ca An analogue demonstrated moderate toxicity to sediment-dwelling organisms. gazette.gc.ca
Advanced Analytical Methodologies for Disperse Red 73
Spectroscopic Techniques for Detection and Characterization
Spectroscopy is fundamental to elucidating the structural features and determining the concentration of Disperse Red 73.
UV-Visible spectroscopy is a primary method for analyzing this compound, owing to the dye's significant light absorption in the visible spectrum, which is characteristic of its azo chromophore. When dissolved in solvents like methanol (B129727) or acetonitrile (B52724), this compound exhibits a maximum absorption wavelength (λmax) at approximately 510 nm. unesp.br This property is leveraged for quantitative analysis, where the absorbance at λmax is proportional to the dye's concentration. The technique is also instrumental in monitoring the decolorization and degradation of the dye during various treatment processes. ijcmas.comunesp.br
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups within the this compound molecule, thereby confirming its structure. The FTIR spectrum of this compound shows several distinct absorption bands that correspond to specific molecular vibrations. A notable peak for the nitrile group (C≡N) stretching is observed around 2222 cm⁻¹. ijcmas.com The spectrum also displays characteristic peaks for the nitro (NO₂) group, with asymmetric and symmetric stretching vibrations appearing near 1516 cm⁻¹ and 1342 cm⁻¹, respectively. Other significant peaks include those for N-H stretching of the secondary amine, typically seen as a broad band around 3432 cm⁻¹, and C=O (carbonyl) stretching from the amide functionality around 1640 cm⁻¹. ijcmas.com
| Functional Group | Characteristic FTIR Peak (cm⁻¹) |
| N-H Stretch | ~3432 |
| C≡N Stretch | ~2222 |
| C=O Stretch | ~1640 |
| NO₂ Asymmetric Stretch | ~1516 |
| NO₂ Symmetric Stretch | ~1342 |
Fourier Transform Infrared (FTIR) Spectroscopy Applications
Chromatographic Separation and Detection Methods
Chromatographic techniques are indispensable for isolating this compound from complex mixtures and for its highly sensitive detection.
High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) is a robust and widely used method for the separation, identification, and quantification of this compound. unesp.brmdpi.com This method effectively separates the dye from other components in textile formulations or environmental samples. A common approach involves using a C18 column with a gradient mobile phase, typically consisting of acetonitrile and water. unesp.br The DAD acquires UV-Vis spectra continuously as the compounds elute from the column. The identity of this compound is confirmed by matching its retention time and its unique absorption spectrum (with λmax around 510 nm) against a known standard. unesp.brresearchgate.net
For analyzing trace amounts of this compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity. unesp.brresearchgate.netnih.gov This technique combines the separation capabilities of LC with the precise mass analysis of tandem MS. After chromatographic separation, the dye is ionized, commonly via electrospray ionization (ESI), generating a protonated molecule [M+H]⁺. For this compound, this corresponds to an m/z of approximately 349. unesp.bruni.lu In tandem MS, this parent ion is selected and fragmented to produce specific product ions. Monitoring these specific mass transitions in modes like Selected Reaction Monitoring (SRM) allows for highly selective and quantitative analysis, even in complex matrices like wastewater or house dust. unesp.brnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis
Solid-Phase Extraction (SPE) Pre-concentration
Solid-phase extraction (SPE) is a widely used sample preparation technique for the pre-concentration and purification of analytes from complex mixtures. For disperse dyes in aqueous samples, SPE is crucial for achieving the low detection limits required for environmental monitoring.
A common approach for the SPE of disperse dyes involves using cartridges packed with a sorbent material that can retain the analytes of interest while allowing the sample matrix to pass through. The selection of the sorbent is critical and depends on the physicochemical properties of the target analyte. For disperse dyes, which are often non-ionic, reverse-phase sorbents are typically employed.
In a study focused on the analysis of nine disperse dyes in environmental water samples, a method was developed using Strata X cartridges. fishersci.ca The sample pH was adjusted to approximately 3.5 with formic acid before being passed through the SPE cartridge. fishersci.ca After loading the sample, the retained dyes were eluted from the cartridge using a mixture of acetonitrile and methanol, followed by dichloromethane (B109758) and methanol. atamankimya.com The eluate was then evaporated to dryness and reconstituted in a suitable solvent for subsequent analysis. atamankimya.com While this study did not specifically include this compound, the methodology provides a general framework for the SPE of disperse dyes. The recovery rates for the studied dyes were generally above 70% in various water matrices. atamankimya.com
Electrospray Ionization (ESI) and Selected Reaction Monitoring (SRM)
Following pre-concentration, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the selective and sensitive detection of disperse dyes. Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of moderately polar and thermally labile compounds like disperse dyes, as it typically produces protonated molecules [M+H]⁺ with minimal fragmentation. fishersci.ca
In the tandem mass spectrometer, selected reaction monitoring (SRM) is employed to enhance selectivity and sensitivity. In SRM, the precursor ion (e.g., the [M+H]⁺ ion of the analyte) is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. This process significantly reduces background noise and allows for the quantification of the analyte at very low concentrations.
For the analysis of this compound and its biotransformation products, liquid chromatography-mass spectrometry (LC-MS/MS) has been utilized. herts.ac.uk In one study, the protonated molecule [M+H]⁺ of this compound was identified at an m/z of 349. herts.ac.uk The collision energy used in these experiments to induce fragmentation ranged from 20 to 50 V. unesp.br The selection of specific precursor-to-product ion transitions is a critical step in developing a robust SRM method.
The table below summarizes typical parameters for the LC-ESI-MS/MS analysis of disperse dyes, based on a study of nine different disperse dyes. fishersci.ca
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Ion Spray Voltage | 5000 V |
| ESI Heater Temperature | 500°C |
| Nebulizer Gas (GS1) | 40 psi |
| Turboheater Gas (GS2) | 50 psi |
| Curtain Gas (CUR) | 18 psi |
| Analysis Mode | Selected Reaction Monitoring (SRM) |
Electrochemical Sensor Development
Electrochemical sensors offer a promising alternative to traditional analytical methods for the detection of dyes, providing advantages such as rapid response, portability, and cost-effectiveness. The development of these sensors often relies on modifying an electrode surface to achieve selective recognition of the target analyte.
An impedimetric immunosensor was developed for the detection of Disperse Red 1, another azo dye. fishersci.ca This sensor utilized anti-Disperse Red 1 antibodies immobilized on a glassy carbon electrode. unesp.br The principle of detection is based on the change in charge transfer resistance upon the binding of the dye to the antibody. unesp.br The selectivity of this immunosensor was tested against other disperse dyes, including this compound. fishersci.ca While the sensor showed the highest response to Disperse Red 1, the fact that it was tested against this compound indicates the potential for developing similar immunosensors with antibodies specific to this compound. fishersci.ca
The integration of molecularly imprinted polymers (MIPs) with electrochemical platforms is another avenue for sensor development. For instance, a biomimetic sensor was created using a magnetic MIP as a selective recognition element in a carbon paste electrode for the detection of methyl green dye. researchgate.net This approach could be adapted for this compound, where a this compound-imprinted polymer could be incorporated into an electrode to create a highly selective and sensitive electrochemical sensor.
Molecularly Imprinted Polymers (MIPs) for Selective Preconcentration
Molecularly imprinted polymers (MIPs) are synthetic materials engineered with recognition sites that are complementary in shape, size, and functional groups to a target molecule. mdpi.com This "molecular memory" allows MIPs to selectively bind to the target analyte, making them highly effective for applications such as solid-phase extraction and chemical sensing. mdpi.comsemanticscholar.org
For this compound, magnetic molecularly imprinted polymers (MMIPs) have been developed for its selective preconcentration from aqueous media. mdpi.com The magnetic properties of these polymers facilitate easy separation of the analyte-bound polymer from the sample solution using an external magnetic field, which is a significant advantage over traditional centrifugation or filtration methods. mdpi.com
Synthesis and Characterization of Magnetic MIPs (MMIPs)
The synthesis of MMIPs for this compound involves a multi-step process, beginning with the preparation of magnetic nanoparticles. unesp.br
Preparation of Magnetic Nanoparticles (MNPs): Magnetite (Fe₃O₄) nanoparticles are synthesized, often through a co-precipitation method. These nanoparticles are then coated with a layer of silica (B1680970) (SiO₂) by reacting them with tetraethoxysilane (TEOS) to form Fe₃O₄@SiO₂. This silica shell provides a surface that can be further functionalized. unesp.br
Polymerization: The MMIPs are prepared using a precipitation-polymerization method. unesp.br In this process, the template molecule (this compound) is mixed with a functional monomer, a cross-linker, and an initiator in a porogenic solvent. A computational study was conducted to select the most suitable functional monomer from a list of 20 common monomers, with acrylonitrile (B1666552) showing the best interaction energy with this compound. unesp.br The modified magnetic nanoparticles are then added to this mixture. The polymerization is initiated, typically by heat, leading to the formation of a polymer network around the template molecules and encapsulating the magnetic nanoparticles. unesp.br
The key components used in the synthesis of MMIPs for this compound are listed in the table below. unesp.br
| Component | Role |
| This compound | Template Molecule |
| Acrylonitrile | Functional Monomer |
| Ethylene (B1197577) Glycol Dimethacrylate (EGDMA) | Cross-linker |
| 2,2'-Azoisobutyronitrile (AIBN) | Initiator |
| Fe₃O₄@SiO₂ | Magnetic Core |
| Ethanol (B145695) | Porogenic Solvent |
After polymerization, the template molecules are removed from the polymer matrix through a washing process, typically with a mixture of methanol and acetic acid, leaving behind selective recognition sites. researchgate.net A non-imprinted polymer (NIP) is also synthesized under the same conditions but without the template molecule to serve as a control for evaluating the imprinting effect. researchgate.net
Characterization of the synthesized MMIPs is performed using various techniques. Scanning electron microscopy (SEM) is used to study the morphology of the particles, which often exhibit a porous and homogeneous "cauliflower cluster" appearance. unesp.br Transmission electron microscopy (TEM) confirms the encapsulation of the magnetite core within the polymer shell. unesp.brresearchgate.net
Selective Binding and Release Studies
The performance of the MMIPs is evaluated through binding and release studies. In binding experiments, the MMIPs are incubated with a solution of this compound. The amount of dye bound to the polymer is determined by measuring the concentration of the unbound dye in the supernatant using UV-Vis spectrophotometry. researchgate.net
Studies have shown that MMIPs exhibit a significantly higher binding capacity for this compound compared to the corresponding non-imprinted polymers (NIPs). researchgate.net This demonstrates the presence of selective recognition sites created during the imprinting process. Adsorption isotherm studies are also conducted to further understand the binding characteristics. For this compound, the maximum adsorption capacity (Qm) for the MMIP was found to be higher than that of the NIP. researchgate.net
The release of the bound dye from the MMIPs is also investigated. The dye can be effectively eluted from the polymer using a solvent mixture such as methanol and acetic acid. researchgate.net The ability to release the bound analyte is crucial for applications where the preconcentrated analyte needs to be recovered for further analysis or degradation. The reusability of the MMIPs is a key advantage, and they can often be used for multiple cycles of binding and release without a significant loss in performance. mdpi.com
Wastewater Treatment and Remediation Strategies
Integration of Advanced Oxidation Processes in Textile Effluent Treatment
Advanced Oxidation Processes (AOPs) are a class of procedures that rely on the in-situ generation of highly reactive hydroxyl radicals (•OH) to degrade organic pollutants into simpler, less harmful substances. mlsu.ac.in These processes are particularly effective for treating textile effluents containing dyes like Disperse Red 73, which are often not amenable to biological degradation alone. d-nb.infomdpi.com The integration of AOPs can significantly enhance the treatability of such wastewater. mlsu.ac.in
One study employed an AOP combining gamma radiation with hydrogen peroxide (H2O2) to degrade this compound. wikipedia.org Using a Cs-137 gamma radiation source, a 69% degradation of the dye was achieved with a 20 kGy absorbed dose. wikipedia.org This efficiency was significantly increased to 96.3% when 0.9 mL/L of H2O2 was added under the same radiation dose, demonstrating the synergistic effect of combining these two AOP components. wikipedia.org The degradation was found to be most effective in acidic conditions. wikipedia.org
A highly effective AOP approach involves the use of Photocatalytic Membrane Reactors (PMRs), which combine photocatalysis with membrane filtration into a single, hybrid system. energy.govamericanelements.com This integration addresses a key limitation of slurry-based photocatalysis by preventing the loss of the photocatalyst and ensuring a high-quality, particle-free permeate. blkcommodities.comdntb.gov.ua
In the context of this compound removal, heterogeneous photocatalysis using titanium dioxide (TiO2) as the photocatalyst is a widely studied method. blkcommodities.com The process is initiated when TiO2 absorbs UV radiation, generating electron-hole pairs that react with water and oxygen to produce powerful oxidizing agents like hydroxyl radicals. blkcommodities.com These radicals then break down the complex dye molecules. blkcommodities.com
A study on a PMR system combining a TiO2 slurry with microfiltration demonstrated high efficiency in removing this compound from synthetic effluents. blkcommodities.com The research identified the optimal conditions for the degradation process, as detailed in the table below.
| Parameter | Optimal Value | Outcome |
| pH | 4 | Highest dye degradation and ~98% COD removal. blkcommodities.com |
| Initial Dye Concentration | 50 mg/L | Best degradation results compared to higher concentrations. blkcommodities.com |
| TiO₂ Photocatalyst Loading | 2 g/L | Increased degradation with increased catalyst concentration. blkcommodities.com |
Under these optimized conditions, the photocatalytic treatment achieved between 60% and 90% degradation of this compound and up to 98% removal of Chemical Oxygen Demand (COD). blkcommodities.com The resulting permeate was of high quality, containing dye concentrations below 0.5 mg/L. blkcommodities.com
Combining chemical and biological treatment methods offers a robust, multi-stage approach to wastewater remediation. mlsu.ac.in Chemical processes, such as coagulation or AOPs, can be used as a pre-treatment to break down the complex, recalcitrant structure of dyes like this compound into more biodegradable intermediates. mlsu.ac.in This enhances the effectiveness of subsequent biological treatment stages. mlsu.ac.in
For instance, chemical coagulation using agents like ferric chloride (FeCl3) or aluminum sulfate (B86663) (Al2(SO4)3) can effectively decolorize dye solutions. mlsu.ac.inrmreagents.com Fenton's oxidation, another powerful AOP, has also been shown to be highly effective. mlsu.ac.in One study noted that combining Fe³⁺ coagulation with Fenton oxidation proved effective for treating disperse and reactive dyestuffs. mlsu.ac.in Another investigation into a disperse dye-bath effluent found that an Fe(II)-ion-catalyzed ozonation process at pH 3 eliminated 95% of the color and 48% of the COD, proving more attractive than coagulation alone. mlsu.ac.in Following such chemical treatments, the effluent is more amenable to degradation by microorganisms in a biological reactor. mlsu.ac.in This integrated approach is considered a promising technique for the reduction of recalcitrant compounds found in textile wastewater. mlsu.ac.in
Photocatalytic Membrane Reactor Systems
Adsorption-Based Removal Technologies
Adsorption is a widely used physical treatment method for dye removal, valued for its efficiency and the potential for using low-cost, alternative adsorbents. pnrsolution.orgresearchgate.net The process involves the transfer of dye molecules from the liquid phase onto the surface of a solid adsorbent. researchgate.net
Various materials have been investigated for the adsorption of this compound. One study explored the use of milled sugarcane bagasse, an agricultural waste product, as a low-cost adsorbent. researchgate.net The research found that a particle size of 0.002 mm achieved the maximum adsorption of 65% for this compound, with the process kinetics fitting a pseudo-second-order model. researchgate.net
A more advanced approach involves the use of Molecularly Imprinted Polymers (MIPs). nih.gov These are highly selective materials tailored to bind to a specific target molecule. A study demonstrated that MIPs could be used for the selective preconcentration of this compound from wastewater before its ultimate destruction by a photoelectrocatalytic oxidation process. nih.gov This highlights the potential of adsorption not just as a primary removal method, but also as a preparatory step for other advanced treatments. nih.gov
Biological Treatment and Bioremediation Approaches
Biological treatment utilizes the metabolic activity of microorganisms, such as bacteria and fungi, to break down or decolorize pollutants. mdpi.com While many synthetic dyes are resistant to conventional aerobic treatment, specific microbial consortia and fungi have demonstrated the ability to remediate water contaminated with this compound. researchgate.net
One study focused on a combined adsorption-bioremediation process where this compound was first adsorbed onto sugarcane bagasse and then degraded under solid-state fermentation using a consortium of plant growth-promoting bacteria. researchgate.net The bacterial consortium, designated RARB, consisted of four different strains:
Rhodobacter erythropolis
Azotobacter vinelandii
Rhizobium meliloti
Bacillus megaterium
While individual cultures showed partial decolorization (ranging from 28% to 61% in 48 hours), the combined consortium (RARB) achieved complete decolorization of the adsorbed dye within the same timeframe. researchgate.net The optimal conditions for this bioremediation were found to be a moisture content of 90%, a temperature of 30°C, and a pH of 6. researchgate.net Analysis confirmed the biodegradation of the dye and the detoxification of the final product. researchgate.net Another review mentioned that the white-rot fungus Pleurotus ostreatus could achieve a 73.13% decolorization efficiency for Disperse Red. mdpi.com
Water Reuse and Recycling Potential in Textile Industry
The ability to treat and reuse wastewater is critical for the sustainability of the textile industry, a sector known for its high water consumption. d-nb.info Treatment technologies that produce high-quality effluent are key to enabling water recycling in processes like dyeing.
Membrane-based processes, particularly the Photocatalytic Membrane Reactors (PMRs) discussed earlier, are especially promising for this purpose. blkcommodities.com The microfiltration or nanofiltration components of these systems produce a high-quality permeate that is free of suspended solids and catalyst particles. d-nb.infoblkcommodities.com Research has confirmed that the permeate from the PMR treatment of this compound is of sufficient quality to be reused in new dyeing processes. blkcommodities.com Similarly, studies on other dyes have shown that permeates from nanofiltration can be successfully reused for new dyeing, and even the concentrate, after electrochemical treatment, can be partially recycled. d-nb.info The development of effective remediation strategies not only prevents pollution but also opens up significant opportunities for creating a closed-loop water system within textile manufacturing facilities. mdpi.com
Regulatory Frameworks and Sustainable Practices in Dye Chemistry
International and Regional Regulations on Disperse Dyes (e.g., REACH, CEPA)
The regulation of disperse dyes, including Disperse Red 73, is handled by various international and regional bodies to manage potential risks to human health and the environment. In Europe, the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation is a key framework. This compound is registered under REACH, indicating that its properties and uses have been documented and submitted to the European Chemicals Agency (ECHA). nih.gov
In Canada, the Canadian Environmental Protection Act, 1999 (CEPA) governs the assessment of chemical substances. A screening assessment of a subgroup of 74 Azo Disperse Dyes was conducted, which included this compound. canada.cagazette.gc.ca The assessment concluded that 73 of these dyes, including this compound, were not entering the environment in quantities or conditions that would pose a long-term harmful effect on the environment or its biological diversity. canada.cagazette.gc.ca Despite this, due to potential ecological concerns related to their release into water from textile facilities, Canada proposed release guidelines for 26 azo disperse dyes with molar weights below 360 g/mol , a category that includes this compound. canada.cagazette.gc.ca These guidelines recommend limits on the concentration and daily use of these dyes in textile dye formulation and dyeing processes to mitigate potential harm to aquatic ecosystems. gazette.gc.ca
The assessment under CEPA considered that while these dyes have low water solubility, they can cleave at the azo bond, releasing aromatic amines, which are a point of concern for carcinogenicity and genotoxicity. canada.ca No manufacturing of this compound above the 100 kg/year threshold was reported in Canada in recent surveys. canada.ca
Assessment of Environmental Risk in Regulatory Contexts
The environmental risk assessment of this compound, particularly within regulatory frameworks like CEPA, involves evaluating its environmental fate, persistence, bioaccumulation potential, and ecotoxicity. canada.ca Disperse dyes, due to their low water solubility, are expected to partition into sediment if released into water. canada.ca Here, they can undergo anaerobic degradation, which may involve the cleavage of the azo bond to form constituent amines. canada.ca
Ecotoxicity studies are a crucial component of the risk assessment. The Canadian screening assessment noted that available aquatic toxicity data for Azo Disperse Dyes showed varied effects across different species and between acute and chronic tests. canada.ca For this compound specifically, a 48-hour median lethal concentration (LC50) of 110 mg/L for Daphnia magna has been reported. canada.ca Further research has investigated the toxic effects of this compound on the early life stages of zebrafish (Danio rerio), demonstrating that even at environmentally realistic concentrations, it can induce biochemical alterations related to oxidative stress, neurotoxicity, and energetic metabolism. researchgate.netnih.govunesp.br These studies highlight that the discharge of such dyes into water bodies requires careful evaluation. nih.gov The toxicity of this compound has also been observed in the water flea Daphnia similis. researchgate.net
Development of Eco-Friendly Dyeing Processes
Significant research has been dedicated to developing more environmentally friendly dyeing processes to reduce the ecological footprint of textile manufacturing using dyes like this compound. These innovations focus on reducing water and energy consumption, and on treating the dye-containing wastewater.
Low-Temperature Dyeing: Conventional polyester (B1180765) dyeing requires high temperatures (around 130°C), which is energy-intensive. Research has explored low-temperature dyeing methods. One approach involves using environmentally friendly auxiliaries or carriers. For instance, o-vanillin and coumarin (B35378) have been successfully used as dyeing auxiliaries for this compound, allowing for excellent dye absorption at lower temperatures (95°C). upc.edu This method presents a non-toxic alternative to conventional carriers. upc.edu
Supercritical Carbon Dioxide (SC-CO₂) Dyeing: A major advancement is the use of supercritical carbon dioxide as a dyeing medium, which completely eliminates the need for water. mdpi.comresearchgate.net This waterless dyeing technology not only prevents water pollution but also reduces energy consumption as fabric drying is not required. mdpi.com The solubility of this compound in SC-CO₂ is a critical parameter for this process and has been studied under various temperatures and pressures. mdpi.comcip.com.cn Research shows that SC-CO₂ can effectively remove hydrophobic disperse dyes like this compound from wastewater as well, offering a comprehensive solution for a cleaner dyeing cycle. acs.org
Wastewater Treatment and Degradation: To address the issue of dye effluent, various advanced treatment methods are being developed:
Bioremediation: This approach uses microorganisms or their enzymes to break down dyes. A consortium of plant growth-promoting bacteria demonstrated complete decolorization of this compound within 48 hours under solid-state fermentation. researchgate.net The use of enzymes like laccase and nitroreductase has also been effective. nih.govfrontiersin.org For example, an engineered laccase was able to decolorize an effluent containing predominantly this compound by over 95%. frontiersin.org Similarly, nitroreductase has been shown to biotransform the dye by reducing its nitro group. nih.gov
Role of this compound Research in Sustainable Textile Production
Research focused on this compound plays a direct and significant role in advancing sustainable textile production. The development of eco-friendly dyeing processes, such as low-temperature and supercritical CO₂ dyeing, addresses the high energy and water consumption that are major sustainability challenges in the textile industry. upc.edumdpi.com By enabling dyeing with less energy and no water, these technologies pave the way for a circular economy model in textiles. researchgate.net
Furthermore, extensive research into the degradation and detoxification of this compound from wastewater is crucial for environmental protection. researchgate.netresearchgate.netfrontiersin.org Studies on AOPs and bioremediation provide effective methods to treat textile effluents, preventing the release of colored and potentially toxic substances into aquatic ecosystems. researchgate.netmdpi.comnih.gov The successful detoxification of this compound through these treatments, confirmed by phytotoxicity and genotoxicity studies, underscores the potential to mitigate the environmental impact of dye manufacturing and use. researchgate.net
By providing viable, greener alternatives to conventional methods and effective solutions for waste management, research on this compound contributes to the creation of more sustainable and environmentally responsible supply chains in the textile industry. researchgate.netsci-hub.se
Conclusions and Future Research Directions
Summary of Key Research Findings on Disperse Red 73
This compound is a monoazo dye characterized by its chemical formula C18H16N6O2 and a molecular weight of approximately 348.36 g/mol . worlddyevariety.comalfa-chemistry.com Its synthesis involves the diazotization of 2-Cyano-4-nitroaniline, which is then coupled with N-ethyl-N-cyanoethylaniline. worlddyevariety.comcolorfuldyes.com This process yields a dark red powder that is soluble in organic solvents like ethanol (B145695), acetone, and benzene (B151609) but has very low solubility in water. worlddyevariety.comcolorfuldyes.comenochdye.com
Environmentally, the release of this compound into aquatic systems is a concern due to the persistence of azo dyes. Research has explored various methods for its degradation. Photocatalytic degradation using titanium dioxide (TiO2) has shown effectiveness, with degradation rates between 60% and 90% and significant removal of Chemical Oxygen Demand (COD) under optimal conditions (pH 4, 2 g/L TiO2, and 50 mg/L initial dye concentration). mdpi.com Bioremediation approaches have also been investigated. Studies have demonstrated that certain bacteria, such as a consortium of Rhodobacter erythropolis, Azotobacter vinelandii, Rhizobium meliloti, and Bacillus megaterium, can completely decolorize the dye within 48 hours under solid-state fermentation conditions. researchgate.net The degradation process often involves the cleavage of the azo bond, which is a key step in detoxification. research-nexus.net
Toxicological studies on aquatic organisms, such as the zebrafish (Danio rerio), have shown that this compound can induce biochemical alterations even at environmentally realistic concentrations. unesp.br These studies highlight the potential for the dye to cause oxidative stress and other adverse effects on aquatic life. unesp.brnih.gov
Identification of Research Gaps and Emerging Areas in this compound Studies
Despite the existing body of research, several knowledge gaps remain concerning this compound.
Comprehensive Toxicological Data: While initial studies have indicated potential toxicity to aquatic organisms, there is a lack of comprehensive, long-term toxicological data. unesp.brnih.gov Further research is needed to understand its chronic effects, potential for bioaccumulation, and impact on different trophic levels within aquatic ecosystems. The mutagenic and carcinogenic potential of its degradation byproducts also warrants more in-depth investigation. unesp.br
Complete Biodegradation Pathways: The complete biodegradation pathways of this compound are not fully elucidated. While the initial cleavage of the azo bond is understood, the subsequent fate of the resulting aromatic amines and other intermediates needs to be characterized to ensure complete detoxification. researchgate.netresearch-nexus.net
Advanced Remediation Technologies: There is an ongoing need to develop and optimize more efficient and environmentally friendly remediation technologies. This includes exploring novel catalysts for advanced oxidation processes, investigating new microbial strains or consortia with higher degradation capabilities, and assessing the feasibility of integrated treatment systems that combine biological and physicochemical methods.
Environmental Monitoring and Fate: More extensive studies are required to monitor the presence and concentration of this compound in industrial effluents and receiving water bodies. Understanding its environmental fate, including its transport, partitioning, and persistence in different environmental compartments, is crucial for accurate risk assessment.
Emerging areas of research include the use of computational modeling to predict degradation pathways and toxicological endpoints. research-nexus.net Additionally, there is growing interest in "green" chemistry approaches for synthesizing alternative dyes that are less toxic and more biodegradable.
Prospects for Novel Applications and Remediation Technologies
The future of this compound research lies in both improving its environmental profile and exploring new technological applications.
Novel Applications: While primarily a textile dye, the photophysical properties of this compound could be explored for other applications. For instance, its chromophoric structure might be adaptable for use in materials for optical data storage or as a component in sensors, although this remains a speculative area requiring significant research.
Advanced Remediation Technologies: The development of advanced remediation technologies holds significant promise.
Nanotechnology-based Remediation: The use of nanomaterials, such as nano-sized photocatalysts or magnetic nanoparticles functionalized for dye adsorption, could lead to more efficient removal of this compound from wastewater. nih.gov
Enzymatic Degradation: The use of isolated enzymes, such as laccases and azoreductases, immobilized on various supports offers a targeted and potentially more efficient approach to dye degradation compared to whole-cell systems. nih.gov
Hybrid Systems: Combining different treatment methods, such as adsorption followed by microbial degradation or photocatalysis integrated with membrane filtration, can overcome the limitations of individual processes and achieve higher removal efficiencies and complete mineralization of the dye. mdpi.com
Bio-electrochemical Systems: Technologies like microbial fuel cells could be engineered to simultaneously treat wastewater containing this compound and generate electricity, offering a sustainable and energy-efficient remediation strategy.
By focusing on these research gaps and exploring innovative applications and remediation strategies, the scientific community can work towards mitigating the environmental impact of this compound and similar dyes.
Q & A
Q. What are the key structural features of Disperse Red 73 (DR73) that influence its photophysical and chemical properties?
DR73 contains two benzene rings connected via an azo (-N=N-) chromophore, with nitro (-NO₂) and acetyloxy (-OCOCH₃) substituents . The nitro groups at specific positions enhance electron-withdrawing effects, which stabilize the π-conjugated system and contribute to its absorption in the visible spectrum (λₐ ≈ 500–550 nm) . Methodologically, structural characterization via nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) can confirm substituent positions, while computational tools like density functional theory (DFT) can predict electronic transitions .
Q. How can UV-Vis spectroscopy be utilized to assess DR73’s stability under varying environmental conditions?
UV-Vis spectroscopy tracks changes in absorbance maxima (λₐ) to evaluate DR73’s degradation under light, pH, or microbial exposure. For example, E. coli-mediated biotransformation reduces DR73’s absorbance at 540 nm due to azo bond cleavage . To standardize this, prepare dye solutions (e.g., 100 mg/L in methanol), measure baseline spectra, incubate under test conditions, and monitor spectral shifts using a double-beam spectrophotometer. Calibration curves correlate absorbance with concentration for quantitative analysis .
Q. What experimental protocols are recommended for evaluating DR73’s mutagenic potential?
The Ames test (Salmonella/microsome assay) is standard. Use Salmonella typhimurium strains TA98 and TA100 with/without metabolic activation (S9 liver microsomes). Prepare DR73 in DMSO (0–100 μg/plate), incubate at 37°C for 48 hours, and count revertant colonies. Mutagenicity is expressed as revertants/μg (rev/μg), with ≥2-fold increase over control indicating positive results. For DR73, mutagenicity varies with metabolic activation (e.g., 0.12 rev/μg without S9 vs. 0.35 rev/μg with S9) .
Advanced Research Questions
Q. How can computational methods like DFT and TD-DFT predict DR73’s optical properties and substituent effects?
DFT calculates ground-state geometries, while time-dependent DFT (TD-DFT) models excited-state transitions. For DR73:
- Optimize molecular geometry using B3LYP/6-31G(d) basis sets.
- Simulate UV-Vis spectra via TD-DFT with solvent effects (e.g., methanol PCM model).
- Compare theoretical λₐ values (e.g., 525 nm) with experimental data to validate substituent contributions (e.g., nitro groups red-shift absorption by 30–40 nm) . Advanced users can adjust functional/basis sets (e.g., CAM-B3LYP for charge-transfer transitions) or incorporate dispersion corrections for non-covalent interactions.
Q. What methodologies resolve contradictions in DR73’s solubility data across supercritical CO₂ (sc-CO₂) studies?
Conflicting solubility data (e.g., 10⁻⁶–10⁻⁵ mol/mol) arise from variations in temperature (343–403 K), pressure (14–26 MPa), and experimental setups (static vs. flow-type apparatus). To address this:
- Standardize measurement protocols (e.g., gravimetric flow-type systems).
- Apply semi-empirical models (Chrastil, MST) to correlate solubility with CO₂ density. For DR73, the Chrastil model (ln S = A + B ln ρ + C/T) yields A = −2.5, B = 1.8, C = −1200 K, with R² > 0.98 .
- Validate predictions via cross-study comparisons using thermodynamic consistency tests (e.g., Gibbs phase rule).
Q. How can molecular docking and LC-MS/MS elucidate DR73’s biotransformation pathways and enzyme interactions?
- Docking : Use AutoDock Vina to model DR73’s interaction with nitroreductase enzymes. Set grid boxes around active sites (e.g., 20 ų), run 50 genetic algorithm trials, and analyze binding energies (ΔG ≤ −7 kcal/mol suggests strong binding) .
- LC-MS/MS : Post-incubation with rat liver microsomes, extract metabolites via solid-phase extraction (C18 columns), separate on a reverse-phase column (ACN/0.1% formic acid gradient), and identify fragments via tandem MS (e.g., m/z 225 → 181 for azo bond cleavage) .
Q. What advanced experimental designs can isolate the environmental toxicity of DR73 from co-occurring dyes in wastewater?
- Photocatalytic membrane reactors : Use TiO₂-coated PVDF membranes under UV light (254 nm) to degrade DR73 selectively. Monitor degradation kinetics via HPLC (C18 column, 1 mL/min flow rate) and compare with control dyes (e.g., Disperse Orange 30) .
- Molecularly imprinted polymers (MIPs) : Synthesize DR73-specific MIPs using methacrylic acid (functional monomer) and ethylene glycol dimethacrylate (crosslinker). Preconcentrate DR73 from wastewater (≥95% recovery) before toxicity assays .
Data Analysis and Contradiction Management
Q. How should researchers address discrepancies in DR73’s mutagenicity data between microbial and mammalian systems?
- Hypothesis : Microbial assays (e.g., Ames test) may underestimate mammalian metabolic complexity.
- Method : Parallel testing with human liver S9 fractions and computational toxicity prediction tools (e.g., OECD QSAR Toolbox).
- Statistical analysis : Apply ANOVA to compare revertant counts across metabolic systems (p < 0.05) and Cohen’s d to quantify effect sizes .
Q. What statistical frameworks are optimal for analyzing DR73’s degradation kinetics in heterogeneous systems?
Use pseudo-first-order kinetics (ln(C₀/C) = kt) for photocatalytic degradation. For non-linear data (e.g., biphasic decay), apply the Weibull model: C/C₀ = exp[−(kt)^β], where β < 1 indicates rate deceleration due to intermediate formation. Report 95% confidence intervals for k and β via bootstrapping (n = 1000 iterations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
